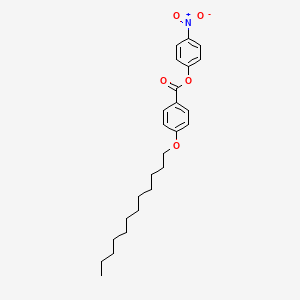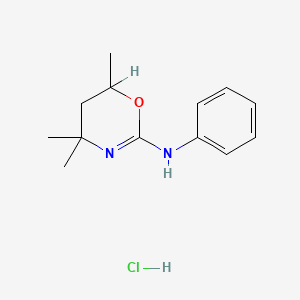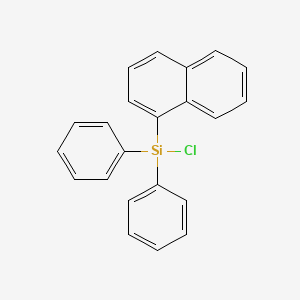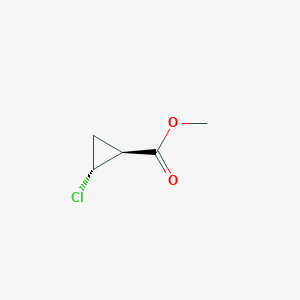
2-Hydroperoxycyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroperoxycyclohexan-1-ol is an organic compound with the molecular formula C6H12O3 It is a hydroperoxide derivative of cyclohexanol, characterized by the presence of a hydroperoxy group (-OOH) attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroperoxycyclohexan-1-ol can be synthesized through the oxidation of cyclohexanol using hydrogen peroxide as the oxidizing agent. The reaction typically involves the use of a catalyst, such as tungstic acid or a similar compound, to facilitate the oxidation process. The reaction is carried out under controlled conditions, including temperature and pH, to ensure the selective formation of the hydroperoxide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and reaction engineering techniques can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroperoxycyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form cyclohexanone or other oxygenated derivatives.
Reduction: The compound can be reduced to cyclohexanol, regenerating the starting material.
Substitution: The hydroperoxy group can be substituted with other functional groups, leading to the formation of different cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, often in the presence of a catalyst like tungstic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to replace the hydroperoxy group under appropriate conditions.
Major Products Formed
Cyclohexanone: Formed through further oxidation.
Cyclohexanol: Formed through reduction.
Substituted Cyclohexanes: Formed through substitution reactions.
Applications De Recherche Scientifique
2-Hydroperoxycyclohexan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of oxygenated derivatives of cyclohexane.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular metabolism.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting oxidative pathways.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Hydroperoxycyclohexan-1-ol involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involved in oxidative stress and redox regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: The parent compound, lacking the hydroperoxy group.
Cyclohexanone: An oxidized derivative of cyclohexanol.
Cyclohexane: The fully saturated hydrocarbon.
Uniqueness
2-Hydroperoxycyclohexan-1-ol is unique due to the presence of the hydroperoxy group, which imparts distinct reactivity and chemical properties. This functional group allows the compound to participate in specific oxidation and reduction reactions that are not possible with its analogs.
Propriétés
Numéro CAS |
67680-02-8 |
|---|---|
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
2-hydroperoxycyclohexan-1-ol |
InChI |
InChI=1S/C6H12O3/c7-5-3-1-2-4-6(5)9-8/h5-8H,1-4H2 |
Clé InChI |
UBIBQRDHLFTCKX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)

![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)

![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)


![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)




